molecular formula C17H23BrN2O3 B1396907 (R)-tert-butyl (1-(2-bromo-6-formylphenyl)piperidin-3-yl)carbamate CAS No. 1204176-24-8

(R)-tert-butyl (1-(2-bromo-6-formylphenyl)piperidin-3-yl)carbamate

Cat. No.: B1396907
CAS No.: 1204176-24-8
M. Wt: 383.3 g/mol
InChI Key: CAHSFWYLIXESSJ-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-tert-butyl (1-(2-bromo-6-formylphenyl)piperidin-3-yl)carbamate” is a chemical compound with the molecular formula C17H23BrN2O3 . Its molecular weight is 383.3 g/mol. This product is not intended for human or veterinary use and is for research use only.

Scientific Research Applications

Synthesis and Applications

  • Chemical Synthesis and Reactions :
    • A related compound, tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, was prepared and used in a Diels-Alder reaction, demonstrating its utility in organic synthesis involving carbamates and heterocycles (Padwa, Brodney, & Lynch, 2003).
  • Natural Product Synthesis :
    • (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, a structurally related compound, was synthesized as an intermediate of jaspine B, a natural product from sponges with cytotoxic activity against human carcinoma cell lines (Tang et al., 2014).
  • Intermediate for Drug Synthesis :
    • An efficient synthesis method for 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, a useful intermediate for nociceptin antagonists, demonstrates the importance of such compounds in medicinal chemistry (Jona et al., 2009).
  • Chemical Structure and Reactivity Studies :
    • Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, another structurally similar compound, was synthesized and explored for its potential in small molecule anticancer drugs, highlighting the versatility of such compounds in drug development (Zhang, Ye, Xu, & Xu, 2018).

Properties

IUPAC Name

tert-butyl N-[(3R)-1-(2-bromo-6-formylphenyl)piperidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BrN2O3/c1-17(2,3)23-16(22)19-13-7-5-9-20(10-13)15-12(11-21)6-4-8-14(15)18/h4,6,8,11,13H,5,7,9-10H2,1-3H3,(H,19,22)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHSFWYLIXESSJ-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(C1)C2=C(C=CC=C2Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCCN(C1)C2=C(C=CC=C2Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204176-24-8
Record name 1204176-24-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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